molecular formula C14H22N2O2S B13652212 (2-(((4-Methylpiperidin-1-yl)sulfonyl)methyl)phenyl)methanamine

(2-(((4-Methylpiperidin-1-yl)sulfonyl)methyl)phenyl)methanamine

Katalognummer: B13652212
Molekulargewicht: 282.40 g/mol
InChI-Schlüssel: ZZJJDHFECFIIRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(((4-Methylpiperidin-1-yl)sulfonyl)methyl)phenyl)methanamine is a chemical compound with the molecular formula C14H22N2O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is often used in research and industrial settings due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(((4-Methylpiperidin-1-yl)sulfonyl)methyl)phenyl)methanamine typically involves the reaction of 4-methylpiperidine with a sulfonyl chloride derivative, followed by a series of steps to introduce the phenyl and methanamine groups. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures that the compound meets the required standards for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

(2-(((4-Methylpiperidin-1-yl)sulfonyl)methyl)phenyl)methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

(2-(((4-Methylpiperidin-1-yl)sulfonyl)methyl)phenyl)methanamine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems and pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-(((4-Methylpiperidin-1-yl)sulfonyl)methyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2-{[(4-Methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methanamine hydrochloride
  • 2- {4- (2-methylpiperidin-1-yl)sulfonylphenyl}ethan-1-amine hydrochloride

Uniqueness

(2-(((4-Methylpiperidin-1-yl)sulfonyl)methyl)phenyl)methanamine is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of functional groups allows for versatile applications in various fields, setting it apart from similar compounds .

Eigenschaften

Molekularformel

C14H22N2O2S

Molekulargewicht

282.40 g/mol

IUPAC-Name

[2-[(4-methylpiperidin-1-yl)sulfonylmethyl]phenyl]methanamine

InChI

InChI=1S/C14H22N2O2S/c1-12-6-8-16(9-7-12)19(17,18)11-14-5-3-2-4-13(14)10-15/h2-5,12H,6-11,15H2,1H3

InChI-Schlüssel

ZZJJDHFECFIIRT-UHFFFAOYSA-N

Kanonische SMILES

CC1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.